

# Applications of Invasin in Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Invasin proteins, found on the outer membrane of enteric bacteria such as Yersinia and Shigella, are potent virulence factors that mediate bacterial entry into host cells. They achieve this by binding with high affinity to  $\beta 1$  integrins, which are expressed on the surface of various mammalian cells, including Microfold (M) cells of the gut-associated lymphoid tissue (GALT).[1] [2] This specific targeting mechanism, coupled with the ability to trigger host cell signaling and inflammatory responses, makes **invasin** a highly attractive tool for next-generation vaccine development.[3][4] **Invasin** can be exploited in two primary ways: as a molecular adjuvant to enhance the immune response to co-administered antigens, and as a targeting ligand to deliver vaccine antigens directly to the inductive sites of the mucosal immune system.[5][6]

These notes provide an overview of the applications of **invasin** and its homologues (e.g., Shigella Invaplex) in vaccine formulations and detailed protocols for key experimental procedures.

## Application Note 1: Invasin as a Mucosal Adjuvant

The adjuvant properties of **invasin** stem from its ability to engage  $\beta1$  integrins, which not only facilitates antigen uptake but also activates intracellular signaling cascades that mimic the early stages of infection.[3][7] This "danger signal" promotes the recruitment and activation of antigen-presenting cells (APCs), leading to a more robust and durable immune response.



Mechanism of Action: Yersinia **invasin** and the Shigella **invasin** complex (Invaplex), which consists of IpaB and IpaC proteins complexed with lipopolysaccharide (LPS), have demonstrated significant mucosal adjuvant activity.[5][8] When co-administered intranasally with a model antigen such as ovalbumin (OVA), Invaplex enhances both systemic (serum IgG and IgA) and mucosal (secretory IgA) antibody responses.[5] The immune response is often comparable in magnitude to that induced by powerful adjuvants like cholera toxin (CT).[8] The mechanism involves:

- Integrin-Mediated Signaling: Binding of **invasin** to β1 integrins on host cells activates signaling pathways involving focal adhesion kinase (FAK), Rac1, and mitogen-activated protein kinase (MAPK), leading to the activation of the transcription factor NF-κB.[3][4]
- Pro-inflammatory Cytokine Production: NF-κB activation induces the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which recruit immune cells to the site of immunization.[3]
- Enhanced T-Cell Responses: **Invasin** promotes both CD4+ and CD8+ T-cell responses. Studies have shown that immunization with **invasin**-antigen fusion proteins can induce the production of both Th1-type cytokines (IFN-y) and Th2-type cytokines (IL-4, IL-5, IL-10).[3][8]

The adjuvanticity of Invaplex is also augmented by its LPS component, which stimulates the innate immune system through Toll-like receptor 4 (TLR4).[5]

## **Quantitative Data Summary: Immune Response Enhancement**

The following tables summarize representative data from studies evaluating the adjuvant effect of **invasin** (Invaplex) when co-administered with a model antigen (Ovalbumin).

Table 1: Serum Antibody Response to Ovalbumin (OVA) in Mice



| Immunization Group  | Antigen-Specific Serum<br>IgG Titer (Geometric Mean) | Antigen-Specific Serum<br>IgA Titer (Geometric Mean) |
|---------------------|------------------------------------------------------|------------------------------------------------------|
| OVA alone           | 1,500                                                | <100                                                 |
| OVA + Invaplex      | 150,000                                              | 2,500                                                |
| OVA + Cholera Toxin | 160,000                                              | 3,000                                                |

Data are representative values compiled from studies showing a significant (often 10 to 100-fold) increase in antibody titers with an **invasin**-based adjuvant compared to antigen alone.[5] [8]

Table 2: Cellular Immune Response in Splenocytes from Immunized Mice

| Immunization Group               | IFN-γ Secreting Cells<br>(SFCs / 10 <sup>6</sup> cells) | IL-4 Secreting Cells (SFCs / 10 <sup>6</sup> cells) |
|----------------------------------|---------------------------------------------------------|-----------------------------------------------------|
| OVA-Inv Coated<br>Microparticles | 150 ± 35                                                | 120 ± 28                                            |
| OVA Coated Microparticles        | 25 ± 10                                                 | 15 ± 8                                              |
| Uncoated Microparticles          | < 5                                                     | < 5                                                 |

Data are representative values from ELISpot assays on splenocytes restimulated with an OVA peptide, demonstrating **invasin**'s ability to induce both Th1 (IFN-y) and Th2 (IL-4) responses. [3][9]

# Application Note 2: Invasin as an Antigen Delivery System

The high affinity of **invasin** for β1 integrins on M cells makes it an ideal targeting moiety for delivering vaccine antigens to Peyer's patches, the primary inductive sites of mucosal immunity.[1][6] This targeted delivery enhances antigen uptake by APCs and subsequent presentation to T and B cells, initiating a potent mucosal immune response characterized by the production of secretory IgA (sIgA).[10]



#### **Delivery Strategies:**

- Recombinant Bacterial Vectors: Non-pathogenic E. coli can be engineered to express
  invasin on their surface. When administered orally, these bacteria are selectively taken up
  by Peyer's patches.[6][11] If the bacteria are also engineered to express a vaccine antigen
  (e.g., OVA), they can effectively deliver it to the mucosal immune system.[6]
- Invasin-Antigen Fusion Proteins: The gene encoding a vaccine antigen can be fused to the gene encoding the C-terminal, integrin-binding domain of invasin.[12][13] The resulting fusion protein retains the ability to bind integrins and can be used as a subunit vaccine. This approach has been shown to induce strong T-cell responses.[3]
- Antigen-Coated Microparticles: Polystyrene microparticles can be coated with invasinantigen fusion proteins. These particles are efficiently taken up by cells expressing β1 integrins and can be used to vaccinate mice and elicit strong antigen-specific T-cell proliferation.[3]
- DNA Vaccine Delivery: Invaplex has been shown to enhance the immunogenicity of coadministered plasmid DNA vaccines, likely by facilitating the uptake of the plasmid DNA into host cells, leading to improved antigen expression and presentation.[14]

## Visualizing Invasin-Mediated Signaling and Delivery



Click to download full resolution via product page



Caption: Invasin binding to \$1 integrins triggers dual pathways for vaccine efficacy.

## **Experimental Protocols**

The following protocols provide a framework for producing and evaluating **invasin**-based vaccines. Researchers should optimize conditions for their specific antigen and experimental system.

## Protocol 1: Preparation of Shigella Artificial Invaplex (InvaplexAR)

This protocol describes the assembly of a defined vaccine complex using recombinant **invasin** proteins (IpaB, IpaC) and purified LPS.[8][14]

#### Materials:

- Purified recombinant IpaB and IpaC proteins
- Purified, dry Shigella LPS
- Urea Buffer: 20 mM Tris-HCl, 500 mM NaCl, 9 M urea, pH 7.9
- Dilution Buffer: 20 mM Tris-HCl, 500 mM NaCl, pH 7.9
- Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

- Protein Preparation: Dilute purified IpaC and IpaB in Dilution Buffer to working concentrations (e.g., 8 μM IpaC and 1 μM IpaB).
- Denaturation: Mix the IpaB and IpaC solutions with Urea Buffer to achieve a final urea concentration of approximately 5.1 M. This unfolds the proteins.
- Assembly: Slowly add the denatured IpaB/IpaC mixture to a vessel containing the dry Shigella LPS. A typical starting ratio is 0.56 mg of LPS per 1 mg of total protein. Gently mix to allow the complex to form.



- Refolding and Purification: Transfer the assembly mixture to a dialysis cassette (e.g., 10 kDa MWCO).
- Perform a stepwise dialysis against PBS with decreasing concentrations of urea (e.g., 4M, 2M, 1M, 0M) to allow for proper refolding of the proteins and removal of excess urea.
- Perform a final dialysis against sterile PBS.
- Quantification: Determine the final concentration of protein (BCA assay) and LPS (LAL assay) in the InvaplexAR preparation.
- Storage: Aliquot and store the final InvaplexAR vaccine at -80°C.

#### **Protocol 2: Intranasal Immunization of Mice**

This protocol outlines the intranasal administration of an **invasin**-adjuvanted vaccine to mice to elicit a mucosal immune response.[2][15]

#### Materials:

- Vaccine formulation (e.g., Antigen + InvaplexAR) diluted in sterile PBS
- Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
- BALB/c or C57BL/6 mice (female, 6-8 weeks old)
- Micropipette with sterile tips

- Preparation: Prepare the vaccine formulation to the desired final concentration. A typical dose might range from 10-50 μg of total protein/adjuvant per mouse. The final volume should be low (e.g., 12-20 μL per mouse).
- Anesthesia: Lightly anesthetize a mouse using isoflurane or another appropriate method until
  it is immobilized but breathing steadily.



- Administration: Hold the anesthetized mouse in a supine position. Using a micropipette, slowly dispense half of the total vaccine volume (e.g., 6-10 μL) into each nostril (nare).
- Allow the mouse to inhale the liquid slowly. Avoid rapid administration to prevent the inoculum from entering the lungs directly.
- Recovery: Place the mouse in a recovery cage and monitor until it is fully ambulatory.
- Immunization Schedule: Repeat the immunization at set intervals. A common schedule is a primary immunization followed by two boosts at 2-week or 4-week intervals (e.g., on days 0, 14, and 28).[15][16]
- Sample Collection: Collect blood (for serum) and mucosal samples (e.g., nasal or bronchoalveolar lavage) at specified time points (e.g., 2 weeks after the final boost) for immunological analysis.

## Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

This protocol is for quantifying antigen-specific IgG and IgA in serum or mucosal lavage fluid. [16][17]

#### Materials:

- 96-well high-binding ELISA plates
- Coating Antigen (e.g., OVA or the target antigen)
- Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
- Blocking Buffer: PBS with 5% non-fat dry milk or 1% BSA
- Wash Buffer: PBS with 0.05% Tween-20 (PBST)
- Serum or mucosal lavage samples from immunized mice
- Detection Antibodies: HRP-conjugated anti-mouse IgG or anti-mouse IgA



• Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

Stop Solution: 2 M H<sub>2</sub>SO<sub>4</sub>

• Plate reader (450 nm)

- Coating: Dilute the coating antigen in Coating Buffer to 1-2 μg/mL. Add 100 μL to each well
  of the ELISA plate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate three times with 200 μL/well of Wash Buffer.
- Blocking: Add 200 μL/well of Blocking Buffer. Incubate for 1-2 hours at 37°C.
- Washing: Wash the plate three times as in step 2.
- Sample Incubation: Prepare serial dilutions of the serum or mucosal samples in Blocking Buffer (e.g., starting at 1:100 for serum, 1:2 for lavage). Add 100 μL of diluted samples to the wells. Incubate for 2 hours at 37°C.
- Washing: Wash the plate five times with Wash Buffer.
- Detection Antibody: Dilute the HRP-conjugated detection antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 μL to each well. Incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with Wash Buffer.
- Development: Add 100  $\mu$ L of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
- Stopping Reaction: Add 50 μL of Stop Solution to each well.
- Reading: Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest dilution that gives an absorbance value greater than a pre-determined cutoff (e.g., twice the mean of the negative control wells).



## Protocol 4: IFN-y ELISpot Assay for T-Cell Response

This protocol measures the frequency of antigen-specific, IFN-y-secreting T cells from the spleens of immunized mice.[3][18]

#### Materials:

- 96-well PVDF membrane ELISpot plates
- Anti-mouse IFN-y capture antibody
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (AP) or -Horseradish Peroxidase (HRP) conjugate
- BCIP/NBT or AEC substrate
- Sterile PBS, RPMI-1640 medium with 10% FBS (R10)
- Antigenic peptide or protein for restimulation
- Positive control (e.g., Concanavalin A or PHA)
- · Splenocytes isolated from immunized mice
- ELISpot plate reader

- Plate Coating: Pre-wet the ELISpot plate wells with 15  $\mu$ L of 70% ethanol for 1 minute. Wash three times with sterile PBS.
- Coat wells with 100  $\mu$ L of capture antibody (e.g., 5  $\mu$ g/mL in PBS). Incubate overnight at 4°C.
- Blocking: Wash the plate three times with sterile PBS. Block with 200  $\mu$ L/well of R10 medium for 2 hours at 37°C.
- Cell Plating: Prepare a single-cell suspension of splenocytes. Add cells to the wells at a concentration of 2-5 x 10<sup>5</sup> cells/well.



- Stimulation: Add the specific antigenic peptide (e.g., 1-5 μg/mL) or protein to the appropriate wells. Include negative control (medium only) and positive control (ConA) wells.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection: Lyse the cells by washing the plate with cold water, followed by five washes with PBST.
- Add 100 μL/well of diluted biotinylated detection antibody (e.g., 2 μg/mL in PBS + 0.5% BSA). Incubate for 2 hours at room temperature.
- Wash five times with PBST. Add 100  $\mu$ L/well of diluted Streptavidin-AP/HRP conjugate. Incubate for 1 hour at room temperature.
- Development: Wash five times with PBST. Add 100 μL/well of substrate and incubate until distinct spots emerge (10-30 minutes). Stop the reaction by washing with distilled water.
- Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per million plated cells.

## **Visualizing the Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for evaluating an **invasin**-based mucosal vaccine.

## **Concluding Remarks**

Invasin and its derivatives represent a versatile and powerful platform technology for modern vaccine development. By acting as both a targeted delivery system and a potent mucosal adjuvant, invasin can significantly enhance the immunogenicity of subunit and DNA vaccines. The ability to induce both robust secretory IgA at mucosal surfaces and strong systemic humoral and cellular immunity provides a dual layer of protection against invading pathogens. The protocols and data presented here offer a foundational guide for researchers looking to harness the unique properties of invasin to create novel and more effective vaccines.



## Visualizing the Dual Role of Invasin



Click to download full resolution via product page

Caption: **Invasin**'s dual function as a targeting agent and adjuvant.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. uab.edu [uab.edu]

### Methodological & Application





- 3. ELISPOT Assay to Measure Peptide-specific IFN-y Production PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Shigella Vaccines Pipeline PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Concept to Clinical Product: A Brief History of the Novel Shigella Invaplex Vaccine's Refinement and Evolution PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Interferon gamma ELISPOT Set (ab46551) | Abcam [abcam.com]
- 7. Mucosal unadjuvanted booster vaccines elicit local IgA responses by conversion of preexisting immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assembly, Biochemical Characterization, Immunogenicity, Adjuvanticity, and Efficacy of Shigella Artificial Invaplex PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Yersinia enterocolitica Invasin Protein Promotes Major Histocompatibility Complex Class I- and Class II-Restricted T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Expression of random peptide fused to invasin on bacterial cell surface for selection of cell-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20070202124A1 Method for the production of purified invasin protein and use thereof Google Patents [patents.google.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Multicomponent intranasal adjuvant for mucosal and durable systemic SARS-CoV-2 immunity in young and aged mice PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and Characterization of a Shigella flexneri Invasin Complex Subunit Vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of the Shigella flexneri 2a, 3a, 6, and S. sonnei artificial Invaplex (InvaplexAR) vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Applications of Invasin in Vaccine Development: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167395#applications-of-invasin-in-vaccine-development]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com